molecular formula C18H29NO2 B3916283 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Cat. No.: B3916283
M. Wt: 291.4 g/mol
InChI Key: RGGSRZOEVPRHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This compound is characterized by the presence of an ethylphenoxy group and a methylpiperidine moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-ethylphenol and 2-(2-chloroethoxy)ethanol.

    Ether Formation: 4-ethylphenol is reacted with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate to form 2-(4-ethylphenoxy)ethanol.

    Alkylation: The resulting 2-(4-ethylphenoxy)ethanol is then reacted with 1-(2-chloroethyl)-4-methylpiperidine in the presence of a base to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidine moieties using reagents like sodium hydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The ethylphenoxy group may interact with hydrophobic pockets in proteins, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.

    1-[2-[2-(4-Phenoxy)ethoxy]ethyl]-4-methylpiperidine: The absence of the ethyl group in this compound may result in different interactions with molecular targets.

    1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-ethylpiperidine: The presence of an ethyl group on the piperidine moiety may influence its reactivity and biological effects.

Properties

IUPAC Name

1-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-3-17-4-6-18(7-5-17)21-15-14-20-13-12-19-10-8-16(2)9-11-19/h4-7,16H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGSRZOEVPRHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Reactant of Route 4
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.